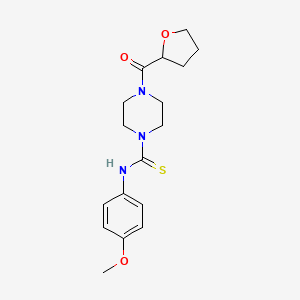
N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as TFP or TFP-THF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a piperazine derivative that has a tetrahydrofuran moiety attached to it, making it a unique compound with distinct properties.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide involves the inhibition of DAT and SERT, leading to an increase in the concentration of dopamine and serotonin in the synaptic cleft. This increase in neurotransmitter concentration results in the modulation of various neural circuits, leading to the observed behavioral effects.
Biochemical and Physiological Effects
This compound has been found to have significant effects on the biochemical and physiological processes in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, leading to an improvement in mood and cognitive function. This compound has also been shown to have anxiolytic and antipsychotic effects, making it a potential candidate for the treatment of anxiety disorders and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its potent and selective inhibitory activity against DAT and SERT, making it a valuable tool for studying the role of these transporters in various neurological disorders. However, this compound also has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, including the development of more potent and selective inhibitors of DAT and SERT, the investigation of the potential therapeutic applications of this compound in various neurological disorders, and the exploration of the biochemical and physiological effects of this compound on the brain. Additionally, further research is needed to determine the safety and efficacy of this compound in humans and to develop new methods for the synthesis of this compound and its derivatives.
Conclusion
In conclusion, this compound is a unique compound with potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is a potent and selective inhibitor of DAT and SERT, making it a potential candidate for the treatment of various neurological disorders. However, further research is needed to determine the safety and efficacy of this compound in humans and to explore its full potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been found to exhibit potent and selective inhibitory activity against the dopamine transporter (DAT) and serotonin transporter (SERT), making it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and addiction. This compound has also been shown to have antipsychotic properties, making it a potential candidate for the treatment of schizophrenia.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-22-14-6-4-13(5-7-14)18-17(24)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUVJZSBCNRBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(3-bromo-5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3961506.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3961520.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3961526.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3961541.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-fluorobenzamide](/img/structure/B3961551.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961557.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3961563.png)
![2-oxo-2-phenylethyl 2,4-dichloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3961568.png)
![2-amino-1-(4-bromo-2-fluorophenyl)-4-[3-(ethylthio)-2-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961572.png)
![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B3961579.png)
![2-{[(4-bromophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3961591.png)
![8-tert-butyl-1-(ethylthio)-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3961603.png)
![N-(2,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3961617.png)
![ethyl {3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961624.png)